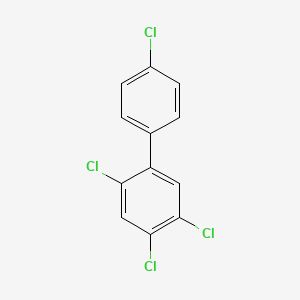

2,4,4',5-Tetrachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)9-5-11(15)12(16)6-10(9)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULCXSBAPHCWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073473 | |

| Record name | 2,4,4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32690-93-0 | |

| Record name | PCB 74 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32690-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4',5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032690930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4',5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0250484DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution Dynamics of 2,4,4 ,5 Tetrachlorobiphenyl

Global and Regional Distribution Patterns

2,4,4',5-Tetrachlorobiphenyl (PCB-74) is a synthetic organic chemical that, like other PCBs, is persistent in the environment and subject to long-range transport. nih.gov Its distribution is a result of its physical and chemical properties, which govern its movement and accumulation in different environmental media.

Atmospheric Transport and Deposition Mechanisms

PCBs, including 2,4,4',5-tetrachlorobiphenyl, are semi-volatile organic compounds (SVOCs), allowing them to be transported over long distances in the atmosphere. nih.gov They can be released into the air from various sources and then travel with air currents before being deposited onto land and water surfaces. This atmospheric transport is a key mechanism for the global distribution of PCBs, leading to their presence in even remote regions far from their original sources. The deposition can occur through wet deposition (rain and snow) and dry deposition (particle settling).

Partitioning and Compartmentation in Aquatic Systems (Water Column, Sediment)

Once deposited into aquatic environments, the fate of 2,4,4',5-tetrachlorobiphenyl is governed by its hydrophobicity, or its tendency to avoid water. sfu.ca Due to its low water solubility, it readily partitions from the water column and adsorbs to suspended particles and sediments. sfu.caoregonstate.edu This leads to the accumulation of the compound in the sediment, which acts as a long-term reservoir. The concentration of 2,4,4',5-tetrachlorobiphenyl in the water column is therefore generally low, while significantly higher concentrations are often found in the sediment. oregonstate.edu The partitioning behavior is also influenced by the organic carbon content of the sediment and the specific chemical properties of the congener.

A study on the partitioning of a similar compound, 2,2',4,4'-tetrachlorobiphenyl, between water and fish lipids highlighted that the lipid composition can affect accumulation, suggesting that bioconcentration is species-specific. osti.gov The thermodynamics of the solution process for tetrachlorobiphenyls are characterized by a significant loss of entropy, which contributes to their low aqueous solubility. sfu.ca

Terrestrial Soil Contamination Profiles and Mobility

In terrestrial environments, 2,4,4',5-tetrachlorobiphenyl exhibits strong binding to soil particles, particularly those with high organic carbon content. oregonstate.edunih.gov This strong adsorption limits its mobility and the potential for leaching into groundwater. oregonstate.edu Consequently, contamination is often concentrated in the upper layers of the soil. The persistence and affinity for soil increase with higher organic carbon content and the degree of chlorination of the PCB congener. nih.gov While the soil matrix can reduce the bioavailability of PCBs, their persistence means they remain a long-term source of contamination. oregonstate.edunih.gov

Elucidation of Sources of 2,4,4',5-Tetrachlorobiphenyl in Environmental Matrices

The presence of 2,4,4',5-tetrachlorobiphenyl in the environment is a result of both historical industrial activities and ongoing, unintentional formation.

Legacy Industrial Release Pathways

Historically, PCBs were intentionally produced for a wide range of industrial applications, including as coolants and lubricants in electrical equipment like transformers and capacitors. acs.orgnih.gov Although their commercial production was banned in many countries in the 1970s, releases from old equipment and improper disposal of PCB-containing materials continue to be a significant source of environmental contamination. nih.govepa.gov Hazardous waste sites containing old electrical equipment can be major point sources of PCBs to the surrounding air, water, and soil. nih.govnih.gov

Inadvertent Byproduct Formation in Commercial Products and Materials

A significant and ongoing source of certain PCB congeners, including tetrachlorobiphenyls, is their inadvertent formation as byproducts in various chemical manufacturing processes. nih.govepa.gov This is particularly true for the production of certain pigments and dyes. acs.orgnih.govepa.gov For instance, diarylide yellow pigments have been identified as a source of PCB-11 (3,3'-dichlorobiphenyl). srrttf.org Other PCB congeners, such as PCB-52 (2,2',5,5'-tetrachlorobiphenyl), have also been found as byproducts in pigments. acs.org These inadvertently produced PCBs can then be introduced into the environment through the manufacturing, use, and disposal of products containing these pigments, such as paints, inks, textiles, and paper. nih.govacs.orgnih.gov These sources contribute to a continuous, low-level release of PCBs into the environment. srrttf.org

Environmental Fate and Transformation Pathways of 2,4,4 ,5 Tetrachlorobiphenyl

Abiotic Transformation Processes

Abiotic transformation processes, which are non-biological in nature, play a significant role in the environmental alteration of 2,4,4',5-Tetrachlorobiphenyl (PCB-74). These processes primarily involve photochemical degradation and chemical dechlorination, which contribute to the breakdown of this persistent organic pollutant in various environmental compartments.

Photochemical Degradation Mechanisms (Photolysis, Reductive Dechlorination)

Photochemical degradation, or photolysis, is a key abiotic pathway for the transformation of PCBs in the environment, particularly in aquatic systems and the atmosphere. cpcb.nic.in This process involves the absorption of light energy, typically from sunlight, which can lead to the breakdown of the PCB molecule. The vapor phase reaction of PCBs with hydroxyl radicals, which are formed photochemically by sunlight, may be a dominant transformation process in the atmosphere. cpcb.nic.in

The primary mechanism of photolysis for PCBs is reductive dechlorination, where a chlorine atom is removed from the biphenyl (B1667301) structure and replaced with a hydrogen atom. This process generally results in the formation of less chlorinated congeners. researchgate.net The efficiency of photolysis is influenced by several factors, including the intensity of UV radiation, the presence of sensitizers or inhibitors in the environment, and the specific chlorine substitution pattern of the PCB congener. researchgate.net For instance, studies have shown that the presence of solvents like ethanol (B145695) can influence the rate of photolysis. researchgate.net Furthermore, the addition of substances like sodium hydroxide (B78521) can increase the rate of photolysis of PCB mixtures. researchgate.net

Chemical Dechlorination in Environmental Systems

Chemical dechlorination represents another abiotic pathway for the transformation of 2,4,4',5-tetrachlorobiphenyl in certain environmental settings. While hydrolysis and oxidation are not considered significant degradation processes for PCBs in aquatic environments, other chemical reactions can lead to their dechlorination. cpcb.nic.in

One notable process involves the reaction of PCBs with strong reducing agents. For example, the KPEG process, which utilizes potassium hydroxide and polyethylene (B3416737) glycol, has been shown to effectively dehalogenate PCBs in transformer oils. raco.cat While this is a chemical treatment method, it demonstrates the potential for chemical reagents to break down these stable compounds. In natural environmental systems, the presence of certain minerals and chemical species can facilitate dechlorination. For instance, iron-based minerals can play a role in the reductive dechlorination of chlorinated compounds. researchgate.net The presence of iron oxides, such as hematite (B75146) and goethite, has been shown to enhance the transformation of other tetrachlorobiphenyl congeners. rsc.org These abiotic reactions can be influenced by environmental factors like pH and the availability of reactive chemical species.

Biotic Transformation and Degradation Pathways

The biological transformation of 2,4,4',5-tetrachlorobiphenyl is a critical component of its environmental fate, primarily driven by microbial activity. These processes can be broadly categorized into anaerobic reductive dechlorination and aerobic oxidative degradation, each occurring under different environmental conditions and involving distinct microbial communities.

Microbial Biodegradation Mechanisms

Microorganisms have evolved diverse metabolic strategies to utilize a wide range of organic compounds as sources of energy and carbon. In the context of PCBs, microbial biodegradation is a key process that can lead to a reduction in their persistence and toxicity. researchgate.net The susceptibility of a particular PCB congener to microbial attack is heavily influenced by the number and position of chlorine atoms on the biphenyl rings. uth.gr

Anaerobic Reductive Dechlorination in Sedimentary Environments

In anaerobic environments such as river, marine, and estuarine sediments, the primary biodegradation pathway for highly chlorinated PCBs is reductive dechlorination. oup.comasm.org This process involves the removal of chlorine atoms from the biphenyl structure, which are replaced by hydrogen atoms, leading to the formation of less chlorinated congeners. asm.org This transformation is significant because the resulting lower-chlorinated PCBs are often more susceptible to subsequent aerobic degradation. asm.org

The process is mediated by specific anaerobic microorganisms, including those from the Dehalococcoides genus, which have been identified as key players in the dechlorination of various PCB congeners. oup.comnih.gov These bacteria utilize chlorinated compounds as electron acceptors in a process known as organohalide respiration. acs.org The rate of anaerobic dechlorination can be influenced by various environmental factors. For example, the presence of certain electron donors, such as fatty acids or elemental iron, can stimulate dechlorination activity. oup.comnih.gov Studies have also shown that the addition of specific PCB congeners can enhance the dechlorination of complex PCB mixtures like Aroclor 1260. asm.org

Research on sediments from various locations has demonstrated that different dechlorination patterns can occur, targeting chlorine atoms at different positions (meta, para, and ortho) on the biphenyl rings. asm.org The specific dechlorination pathways observed often depend on the indigenous microbial populations present in the sediment. oup.com

Table 1: Research Findings on Anaerobic Dechlorination of Tetrachlorobiphenyls

| Research Focus | Key Findings | Reference |

|---|---|---|

| Enrichment Cultures from Sediments | Cultures from estuarine, marine, and riverine sediments demonstrated the removal of doubly flanked meta and para chlorines from 2,3,4,5-tetrachlorobiphenyl (B164871). | oup.comnih.gov |

| Role of Dehalococcoides | The presence and dynamics of Dehalococcoides-like populations were strongly correlated with the dechlorination of 2,3,4,5-tetrachlorobiphenyl. | oup.com |

| Dechlorination in Minimal Medium | Bacterial enrichment cultures were capable of reductively dechlorinating 2,3,5,6-tetrachlorobiphenyl (B164875) in a minimal medium without soil or sediment, showing both meta and ortho dechlorination. | asm.org |

Aerobic Oxidative Degradation in Diverse Microbial Communities

In aerobic environments, a different set of microbial communities and enzymatic pathways are responsible for the degradation of PCBs, particularly the less chlorinated congeners that may be products of anaerobic dechlorination. acs.org The primary mechanism of aerobic degradation is oxidative, involving the action of dioxygenase enzymes. uth.gr These enzymes introduce oxygen atoms into the biphenyl rings, leading to ring cleavage and eventual mineralization to carbon dioxide and water. researchgate.net

The effectiveness of aerobic degradation is highly dependent on the chlorine substitution pattern. Generally, PCBs with fewer chlorine atoms and those with adjacent unchlorinated carbon atoms are more readily degraded. uth.gr However, some bacterial strains, such as Pseudomonas sp. and Alcaligenes eutrophus, have demonstrated the ability to degrade a range of tetrachlorobiphenyls and other congeners through different dioxygenase attacks (e.g., 2,3-dioxygenase and 3,4-dioxygenase). uth.grresearchgate.net

Fungi, such as the white-rot fungus Phanerochaete chrysosporium, have also been studied for their ability to degrade PCBs. nih.govnih.gov While this fungus showed limited mineralization of a tetrachlorobiphenyl congener, it was capable of degrading other, less chlorinated PCBs. nih.gov The degradation process can produce various metabolites, including chlorobenzoic acids. nih.gov The presence of a suitable growth substrate, like biphenyl, can enhance the degradation of PCBs by aerobic bacteria. uth.gr

Table 2: Research Findings on Aerobic Degradation of Tetrachlorobiphenyls

| Organism/Community | Key Findings | Reference |

|---|---|---|

| Pseudomonas sp. 2 | Capable of degrading various tetrachlorobiphenyl congeners through both 2,3- and 3,4-dioxygenase attacks, leading to the formation of metabolites like dichlorobenzoic acid. | researchgate.net |

| Phanerochaete chrysosporium | Showed negligible mineralization of 3,3',4,4'-tetrachlorobiphenyl (B1197948), but was able to extensively degrade the less chlorinated 4,4'-dichlorobiphenyl. | nih.govnih.gov |

Identification and Characterization of Specific Bacterial Consortia and Enzymatic Systems

The microbial degradation of polychlorinated biphenyls (PCBs) is a critical pathway for their removal from the environment. However, specific data on the bacterial consortia and enzymatic systems directly responsible for the transformation of 2,4,4',5-tetrachlorobiphenyl (PCB 74) are limited in scientific literature. Research has more extensively focused on other tetrachlorobiphenyl isomers, providing insights into potential degradation pathways that may be relevant for PCB 74.

Microbial degradation of PCBs generally proceeds through two main routes: anaerobic reductive dechlorination and aerobic oxidative degradation. nih.gov Anaerobic bacteria can remove chlorine atoms from the biphenyl structure, a process known as reductive dechlorination. This process is particularly important for highly chlorinated congeners. For instance, studies on 2,3,4,5-tetrachlorobiphenyl (PCB 61) have identified organohalide-respiring bacteria, such as Dehalobium chlorocoercia DF-1, as capable of dechlorinating it to 2,3,5-trichlorobiphenyl. acs.org Furthermore, research on sediments contaminated with 2,3,4,5-tetrachlorobiphenyl has pointed to the involvement of Dehalococcoides-like bacterial populations in the removal of chlorine atoms from the biphenyl rings. nih.govnih.gov

Aerobic degradation, on the other hand, typically involves the action of dioxygenase enzymes that hydroxylate the biphenyl rings, leading to ring cleavage and further breakdown. This pathway is more effective for less chlorinated PCBs. For example, Pseudomonas sp. 2 has been shown to degrade 2,2',5,5'-tetrachlorobiphenyl (B50384) and 2,2',4,5'-tetrachlorobiphenyl (B1211631) through the action of 2,3-dioxygenase and 3,4-dioxygenase. The degradation of 2,2',5,5'-tetrachlorobiphenyl by this bacterium leads to the formation of 2,5-dichlorobenzoic acid. While these findings on other tetrachlorobiphenyls suggest potential mechanisms, the specific bacterial consortia and enzymes that effectively degrade 2,4,4',5-tetrachlorobiphenyl remain an area requiring further investigation.

Table 1: Examples of Bacterial Degradation of Tetrachlorobiphenyl Isomers

| PCB Isomer | Bacterial Species/Consortia | Key Enzymes/Process | Transformation Products |

| 2,3,4,5-Tetrachlorobiphenyl (PCB 61) | Dehalobium chlorocoercia DF-1 | Reductive Dechlorination | 2,3,5-Trichlorobiphenyl |

| 2,3,4,5-Tetrachlorobiphenyl (PCB 61) | Dehalococcoides-like populations | Reductive Dechlorination | 2,3,5-Trichlorobiphenyl, 2,4,5-Trichlorobiphenyl |

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | Pseudomonas sp. 2 | 2,3-Dioxygenase | 2,5-Dichlorobenzoic acid, Trichlorobiphenyl |

| 2,2',4,5'-Tetrachlorobiphenyl | Pseudomonas sp. 2 | 2,3-Dioxygenase, 3,4-Dioxygenase | Not specified |

Phytotransformation in Plant Systems

Phytoremediation has emerged as a promising approach for the cleanup of PCB-contaminated sites. This process involves the use of plants to remove, degrade, or contain environmental contaminants. The transformation of PCBs within plant tissues is known as phytotransformation, a key component of phytoremediation.

Uptake and Metabolic Processes in Terrestrial and Aquatic Flora

The uptake and metabolism of PCBs by plants are influenced by both the plant species and the specific PCB congener. Generally, less chlorinated PCBs are more readily taken up and metabolized than their more highly chlorinated counterparts. acs.org Research on various tetrachlorobiphenyl isomers provides a general understanding of the metabolic processes that could be applicable to 2,4,4',5-tetrachlorobiphenyl.

Studies have shown that plants can take up tetrachlorobiphenyls from soil and water. For instance, poplar plants (Populus deltoides × nigra) have been observed to take up 3,3',4,4'-tetrachlorobiphenyl (PCB 77) from hydroponic solutions, with the compound accumulating primarily in the roots. acs.orgnih.gov In rice (Oryza sativa) seedlings exposed to 2,3,4,5-tetrachlorobiphenyl (PCB 61), significant growth inhibition and oxidative damage were observed, indicating uptake and phytotoxicity. nih.gov

Once inside the plant, PCBs can undergo metabolic transformations, often initiated by oxidation to form hydroxylated metabolites (OH-PCBs). nih.govresearchgate.net This process is considered a detoxification step, as the resulting metabolites are generally more polar and can be more easily conjugated and sequestered within the plant. nih.gov For example, in poplar plants exposed to 3,3',4,4'-tetrachlorobiphenyl, the formation of hydroxylated metabolites has been detected. acs.orgnih.gov The extent and nature of these metabolic processes are species-dependent. For instance, hybrid poplars were able to hydroxylate PCB 77, while switchgrass (Panicum virgatum) did not show this capability under the same experimental conditions. nih.gov

Table 2: Uptake and Metabolism of Tetrachlorobiphenyls in Different Plant Species

| Plant Species | PCB Isomer | Key Findings |

| Rice (Oryza sativa) | 2,3,4,5-Tetrachlorobiphenyl (PCB 61) | Showed growth inhibition and oxidative damage upon exposure. nih.gov |

| Poplar (Populus deltoides × nigra) | 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Uptake from hydroponic solution, accumulation in roots, and formation of hydroxylated metabolites. acs.orgnih.gov |

| Switchgrass (Panicum virgatum) | 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | No significant hydroxylation observed. nih.gov |

| Lolium italicum and Medicago sativa | 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | Both species promoted the degradation of this congener in soil. scholarly.org |

Enzymatic Activities and Transformation Products in Plant Cell Cultures

Plant cell cultures are a valuable tool for studying the metabolic pathways of xenobiotics like PCBs under controlled laboratory conditions. These studies have provided evidence for the enzymatic systems involved in PCB transformation and the types of metabolites formed.

The initial step in the phytotransformation of PCBs is often catalyzed by oxidative enzymes, similar to the "green liver" model of xenobiotic metabolism in animals. nih.govresearchgate.net Key enzymes implicated in this process include cytochrome P-450 monooxygenases and peroxidases. researchgate.netmdpi.com These enzymes introduce hydroxyl groups onto the biphenyl rings, forming mono- and dihydroxylated PCB metabolites.

For example, cell cultures of Rosa spp. and lettuce (Lactuca sativa) have been shown to metabolize 3,3',4,4'-tetrachlorobiphenyl (PCB 77) into monohydroxylated intermediates. nih.gov Similarly, Rosa spp. cell cultures were able to transform 2,2',5,5'-tetrachlorobiphenyl (PCB 52) into 3,4-dihydroxy-2,2',5,5'-tetrachlorobiphenyl. nih.govresearchgate.net However, the metabolic capability varies significantly among plant species and is dependent on the PCB congener. In experiments with hairy root cultures of black nightshade (Solanum nigrum), hydroxylated metabolites were formed from di- and trichlorobiphenyls, but tetrachloro- and pentachlorobiphenyl congeners were not metabolized. nih.gov This suggests that the degree of chlorination is a critical factor limiting phytotransformation. nih.gov

The transformation products identified in plant cell culture studies are primarily hydroxylated derivatives of the parent PCBs. Following hydroxylation, these metabolites can be further conjugated with sugars or amino acids, a common detoxification mechanism in plants. researchgate.net

Table 3: Enzymatic Transformation of Tetrachlorobiphenyls in Plant Cell Cultures

| Plant Cell Culture | PCB Isomer | Implicated Enzymes | Transformation Products |

| Rosa spp. | 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Cytochrome P-450, Peroxidases | Monohydroxylated metabolites |

| Lactuca sativa | 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Cytochrome P-450, Peroxidases | Monohydroxylated metabolites |

| Rosa spp. | 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | Oxidative enzymes | 3,4-Dihydroxy-2,2',5,5'-tetrachlorobiphenyl |

| Solanum nigrum (hairy roots) | Tetrachlorobiphenyls | Not specified | No metabolism observed |

Bioaccumulation and Trophic Transfer Dynamics of 2,4,4 ,5 Tetrachlorobiphenyl

Bioaccumulation in Aquatic Organisms

The accumulation of 2,4,4',5-Tetrachlorobiphenyl in aquatic life is a critical area of study, as it forms the basis of its entry into the food chain.

Uptake and Accumulation Kinetics in Fish and Invertebrate Species

The uptake of PCBs by aquatic organisms from the surrounding water and sediment is a rapid process, leading to significant bioconcentration factors. Studies have shown that the uptake of PCB congeners can be influenced by the level of chlorination. While some research suggests a preferential uptake of more highly chlorinated congeners, other studies indicate that all PCBs appear to be taken up equally by microorganisms through true absorption, with minimal contribution from surface adsorption. cpcb.nic.in

In fish, the primary route of PCB accumulation is through direct partitioning across the gill membrane from the water. epa.gov However, dietary intake can also significantly influence accumulation and exchange rates at the gills. epa.gov For instance, a study on rainbow trout (Oncorhynchus mykiss) exposed to a mixture of chemicals including 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB-52), a compound structurally similar to 2,4,4',5-tetrachlorobiphenyl, demonstrated first-order uptake and elimination kinetics. nih.gov

Benthic invertebrates, such as the deposit-feeding bivalve Yoldia limatula and the polychaete Nephtys incisa, have been shown to bioaccumulate 2,4,2',4'-tetrachlorobiphenyl from fortified sediments. oup.com The kinetics of this accumulation can be described by a single-compartment model, and the accumulation factors are influenced by variables such as organism growth, feeding strategies, and lipid content. oup.com

Interactive Data Table: Uptake and Elimination of Tetrachlorobiphenyls in Aquatic Species

| Species | Compound | Uptake Rate Constant (k1) | Elimination Rate Constant (k2) | Bioconcentration Factor (BCF) | Reference |

|---|---|---|---|---|---|

| Goldfish (Carassius auratus) | 2,5-Dichlorobiphenyl | - | 0.066 days⁻¹ | - | sfu.ca |

| Rainbow Trout (Oncorhynchus mykiss) | 2,2',5,5'-Tetrachlorobiphenyl | - | - | - | nih.gov |

| Yoldia limatula | 2,4,2',4'-Tetrachlorobiphenyl | - | - | - | oup.com |

| Nephtys incisa | 2,4,2',4'-Tetrachlorobiphenyl | - | - | - | oup.com |

Data for specific rate constants for 2,4,4',5-Tetrachlorobiphenyl were not available in the provided search results. The table includes data for structurally similar compounds to illustrate kinetic principles.

Influence of Environmental Parameters on Bioaccumulation Factors

Environmental factors play a crucial role in modulating the bioaccumulation of 2,4,4',5-Tetrachlorobiphenyl. The organic carbon content of sediments is a primary factor controlling the bioavailability of PCBs to benthic organisms. researchgate.net Higher organic carbon content generally leads to stronger sorption of PCBs to sediment, which can reduce their bioavailability to organisms like the amphipod Diporeia spp. researchgate.net

However, the relationship is not always straightforward. In studies with Yoldia limatula and Nephtys incisa, statistically significant differences in accumulation factors were observed in sediments with varying organic carbon contents, suggesting that other factors are also at play. oup.com The polarity of the organic matter can also influence the bioavailability of some organic contaminants, though this was not found to be a significant factor for chlorinated biphenyls. researchgate.net The presence of colloidal organic matter in interstitial water has been suggested to mediate bioaccumulation. oup.com

Trophic Transfer and Biomagnification through Ecological Food Webs

Once assimilated by organisms at the base of the food web, 2,4,4',5-Tetrachlorobiphenyl can be transferred to higher trophic levels, often leading to biomagnification.

Quantitative Assessment of Biomagnification Across Trophic Levels

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. rug.nl This phenomenon has been observed for PCBs in various aquatic and terrestrial food chains. nih.gov The potential for a chemical to biomagnify can be quantified using metrics such as the Biomagnification Factor (BMF) and the Trophic Magnification Factor (TMF). rug.nl

Studies on aquatic food webs have demonstrated the biomagnification of PCBs. For example, in a study of a lake ecosystem, fish-eating birds like grey herons exhibited higher PCB levels than mussel-feeding ducks, reflecting the higher trophic position of fish compared to mussels. d-nb.info The biotransfer factors (a measure similar to BMF) from fish to grey herons for various PCB congeners ranged from 3 to 15. d-nb.info Specifically, non-ortho substituted PCB congeners showed higher biotransfer factors than mono-ortho or di-ortho substituted congeners. d-nb.info

Transfer from Sediment-Associated Invertebrates to Higher Trophic Level Consumers

Sediments act as a significant reservoir for PCBs, and benthic invertebrates that live and feed in these sediments are a key link for transferring these contaminants to higher trophic levels. oup.comoup.com The transfer of sediment-associated PCBs from invertebrates to fish has been well-documented. nih.gov

For instance, insectivorous birds like tree swallows can accumulate PCBs from contaminated sediments through the consumption of emergent aquatic insects whose larval stages are sediment-associated. oup.com The biota-sediment accumulation factors (BSAFs) can vary among different PCB congeners and between different species. oup.com The diet of higher-level consumers is a critical factor in determining the extent of PCB transfer. For example, the PCB congener pattern in tree swallow nestlings can be influenced by the consumption of various insect taxa, including both aquatic and terrestrial insects. oup.com

Congener-Specific Bioavailability and Bioconcentration Considerations

The bioavailability and bioconcentration of PCBs are not uniform across all congeners. The number and position of chlorine atoms on the biphenyl (B1667301) rings significantly affect their physicochemical properties and, consequently, their biological behavior. epa.gov

The lipophilicity of a PCB congener, often expressed as the octanol-water partition coefficient (Kow), is a key determinant of its bioaccumulation potential. epa.gov Generally, PCBs with higher Kow values, such as penta- and hexachlorobiphenyls, tend to have higher bioaccumulation potential. epa.gov However, extremely hydrophobic congeners may have reduced bioavailability as they can be too large to pass through biological membranes effectively. ccme.ca

Metabolism also plays a crucial role in the congener-specific bioaccumulation of PCBs. The rate of biotransformation is dependent on the degree and pattern of chlorination. rug.nl Congeners with adjacent non-chlorinated carbon atoms are more readily metabolized. epa.gov For example, 2,4,4',5-tetrachlorobiphenyl (PCB-74) has been classified as a "possible" dioxin-like PCB based on its electronic structure, which can influence its biological activity and persistence. frontiersin.org

Interactive Data Table: Physicochemical Properties and Bioaccumulation Potential of Selected PCB Congeners

| PCB Congener | IUPAC No. | Log Kow | Bioaccumulation Potential | Metabolic Susceptibility | Reference |

|---|---|---|---|---|---|

| 2,4,4',5-Tetrachlorobiphenyl | 74 | 6.14 (Calculated) | High | Moderate | frontiersin.orgnih.gov |

| 2,2',5,5'-Tetrachlorobiphenyl | 52 | - | High | High | nih.gov |

| 3,3',4,4'-Tetrachlorobiphenyl (B1197948) | 77 | 6.36 | Very High | Low | ccme.ca |

| 2,2',4,4',5,5'-Hexachlorobiphenyl | 153 | 6.92 | Very High | Low | nih.gov |

Log Kow values can vary depending on the estimation method. The values presented are indicative.

Molecular and Biochemical Interactions of 2,4,4 ,5 Tetrachlorobiphenyl in Biological Systems

Endogenous Metabolic Pathways in Organisms (Non-Human Models)

The metabolism of 2,4,4',5-tetrachlorobiphenyl, like other polychlorinated biphenyls (PCBs), is a slow process primarily occurring in the liver. t3db.canih.gov The rate and nature of metabolism are heavily dependent on the degree and specific positioning of chlorine atoms on the biphenyl (B1667301) structure. nih.gov The lipophilic nature of PCBs facilitates their transport in the blood, often bound to proteins like albumin, and leads to their accumulation in fatty tissues. nih.gov The primary goal of metabolism is to convert these lipophilic compounds into more polar metabolites that can be more readily excreted from the body. t3db.canih.gov This biotransformation is generally divided into two main phases: Phase I oxidation and Phase II conjugation.

The initial and rate-limiting step in the metabolism of 2,4,4',5-tetrachlorobiphenyl is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. t3db.canih.gov This process introduces a hydroxyl group onto the biphenyl structure, making it more water-soluble. The specific CYP isoforms involved in the metabolism of tetrachlorobiphenyls can vary between species. For instance, in rats, guinea pigs, and hamsters, different CYP isoforms are responsible for the hydroxylation of 2,3',4',5-tetrachlorobiphenyl. nih.gov While phenobarbital-inducible CYP2B enzymes are known to oxidize non-coplanar PCBs in rats, CYP2A enzymes perform this function in hamsters. researchgate.net In some cases, metabolism can proceed through an arene oxide intermediate. biorxiv.org

The position of the hydroxyl group is determined by the chlorine substitution pattern. For PCBs with unsubstituted carbon atoms, direct hydroxylation is a common pathway. The specific CYP enzymes involved can influence the position of hydroxylation. For example, in the metabolism of 2,3',4',5-tetrachlorobiphenyl, guinea pig microsomes primarily show 3-hydroxylating activity, while hamster microsomes have a higher activity for 4-hydroxylation. nih.gov

The primary products of Phase I metabolism are hydroxylated PCBs (OH-PCBs). nih.gov For example, the metabolism of 3,3',4,4'-tetrachlorobiphenyl (B1197948) in rats yields 2-hydroxy- and 5-hydroxy- derivatives. nih.gov These hydroxylated metabolites can be further oxidized to form dihydroxylated metabolites. biorxiv.org

In addition to hydroxylation, a notable metabolic pathway for some PCBs is the formation of methylsulfonyl (MeSO2-) metabolites. This pathway involves the glutathione (B108866) conjugation of the parent PCB or its epoxide metabolite, followed by a series of enzymatic steps in the mercapturic acid pathway, ultimately leading to the formation of a methylsulfonyl group attached to the biphenyl ring. One well-characterized metabolite of this type is 4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl, which has been shown to bind with high affinity to a specific protein in the lung cytosol of rats and mice. nih.gov The formation of these metabolites represents a significant transformation of the original PCB structure and can lead to compounds with distinct biological activities. nih.gov

Below is a table summarizing the characterized metabolites of tetrachlorobiphenyls in non-human models:

| Parent Compound | Metabolite | Species | Key Findings |

| 3,3',4,4'-Tetrachlorobiphenyl | 2-Hydroxy-3,3',4,4'-tetrachlorobiphenyl, 5-Hydroxy-3,3',4,4'-tetrachlorobiphenyl | Rat | Major fecal metabolites identified. nih.gov |

| 2,3',4',5-Tetrachlorobiphenyl | 3-Hydroxy-2,3',4',5-tetrachlorobiphenyl, 4-Hydroxy-2,3',4',5-tetrachlorobiphenyl | Guinea Pig, Hamster | Species-specific hydroxylation patterns observed. nih.gov |

| 2,2',5,5'-Tetrachlorobiphenyl (B50384) | 4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl | Rat, Mouse | High-affinity binding to a lung cytosolic protein. nih.gov |

| 2,2',5,5'-Tetrachlorobiphenyl | Hydroxylated, sulfated, and methylated metabolites | Rat | Found in liver and serum after exposure. biorxiv.orgresearchgate.net |

Following oxidation, the newly formed hydroxylated metabolites can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their excretion. t3db.canih.gov The two primary conjugation pathways for OH-PCBs are glucuronidation and sulfation. t3db.ca

Glucuronidation involves the attachment of glucuronic acid to the hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov In rats, several UGT isoforms, including UGT1A1, UGT1A6, and UGT2B1, have been shown to glucuronidate various OH-PCBs. nih.gov The efficiency of glucuronidation is dependent on the specific structure of the OH-PCB and the expression of UGT isoforms in different tissues. nih.gov

Interaction with Cellular Receptors and Enzymatic Systems

2,4,4',5-Tetrachlorobiphenyl and its metabolites can interact with various cellular receptors and enzymatic systems, leading to a range of biological effects. These interactions are central to the mechanisms of PCB-induced toxicity.

A well-documented effect of certain PCBs, particularly the coplanar or "dioxin-like" congeners, is the induction of xenobiotic-metabolizing enzymes, most notably cytochrome P450 1A1 (CYP1A1). t3db.canih.govepa.gov This induction occurs through the activation of the aryl hydrocarbon receptor (AhR). t3db.canih.gov Upon binding a ligand like a dioxin-like PCB, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, leading to increased transcription of genes like CYP1A1. oup.com

3,4,4',5-Tetrachlorobiphenyl (PCB 81) is a non-ortho-substituted PCB that has been shown to cause a marked stimulation of CYP1A1 and CYP1B1 mRNA levels and associated metabolic activity in human cell lines. nih.gov Similarly, other non-ortho PCBs like 3,3',4,4'-tetrachlorobiphenyl (PCB 77) and 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) are also potent inducers of CYP1A1. epa.govnih.gov This induction of CYP enzymes can alter the metabolism of both the PCBs themselves and other endogenous and exogenous compounds.

The following table details the induction of CYP1A1 by various tetrachlorobiphenyls in different models:

| Compound | Model System | Effect |

| 3,4,4',5-Tetrachlorobiphenyl (PCB 81) | Human hepatoma (HepG2) and breast cancer (MCF-7) cells | Marked stimulation of CYP1A1 and CYP1B1 mRNA and activity. nih.gov |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Avian hepatocyte cultures | Potent inducer of EROD activity (a measure of CYP1A1 activity). nih.gov |

| 3,4,4',5-Tetrachlorobiphenyl (PCB 81) | Avian hepatocyte cultures | Inducer of EROD activity. nih.gov |

| 3,4,4',5-Tetrachlorobiphenyl | Rat hepatoma H-4-II-E cells | Potent inducer of aryl hydrocarbon hydroxylase (AHH) activity. epa.gov |

The primary mechanism by which 2,4,4',5-tetrachlorobiphenyl and related congeners exert many of their biological effects is through ligand-activated transcriptional activation. t3db.ca The binding of these compounds to the aryl hydrocarbon receptor (AhR) is the initial step in a signaling cascade that leads to changes in gene expression. oup.com The AhR is a ligand-dependent transcription factor that, upon activation, regulates the expression of a wide array of genes involved in xenobiotic metabolism, cell cycle control, and development. t3db.ca

Research has focused on understanding the structure-activity relationships for AhR binding and activation. Coplanar PCBs, which can adopt a planar conformation similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), generally exhibit the highest binding affinity for the AhR and are the most potent inducers of AhR-mediated gene expression. epa.gov 2,4,4',5-Tetrachlorobhenyl itself is not a coplanar PCB and thus has a lower affinity for the AhR compared to coplanar congeners. However, research on various substituted tetrachlorobiphenyls has been instrumental in probing the structural requirements for receptor binding. epa.gov

Beyond the AhR, some PCB metabolites have been shown to interact with other nuclear receptors. For example, the hydroxylated metabolite 2,3,4,5-tetrachlorobiphenyl-4-ol has been studied for its ability to activate the estrogen receptor alpha/Sp1 pathway. nih.gov Additionally, non-coplanar PCBs have been identified as direct agonists for the human pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR), two key regulators of drug and xenobiotic metabolism. surrey.ac.uknih.gov

Hydroxylated Metabolite Interactions with Endocrine Receptors (e.g., Estrogen Receptor Binding)

The biotransformation of 2,4,4',5-tetrachlorobiphenyl (PCB 74) results in the formation of hydroxylated metabolites (OH-PCBs). These metabolites are of significant toxicological interest due to their potential to interact with various biological systems, including the endocrine system. The structural similarity of some OH-PCBs to endogenous estrogens, such as 17β-estradiol, allows them to bind to estrogen receptors (ERs), potentially leading to estrogenic or antiestrogenic effects. nih.govnih.gov

The interaction of OH-PCBs with estrogen receptors is highly dependent on their specific chemical structure, including the position of the hydroxyl group and the number and location of chlorine atoms. nih.govnih.gov These structural factors determine the binding affinity for the different estrogen receptor subtypes (e.g., ERα and ERβ) and the subsequent biological response, which can range from mimicking estrogen (agonism) to blocking it (antagonism). nih.gov

While direct experimental data on the estrogen receptor binding affinity of the specific hydroxylated metabolites of 2,4,4',5-tetrachlorobiphenyl are not extensively detailed in the available scientific literature, the estrogenic potential of these metabolites can be inferred from established structure-activity relationship (SAR) studies conducted on a wide range of OH-PCB congeners. oup.comoup.com

Several key structural features have been identified as crucial determinants of the estrogenicity of hydroxylated PCBs:

Position of the Hydroxyl Group: A hydroxyl group in the para position of the biphenyl ring is a primary requirement for significant estrogen receptor binding. oup.comoup.com This configuration mimics the phenolic hydroxyl group of 17β-estradiol, which is essential for its binding to the estrogen receptor. Metabolites with meta or ortho hydroxyl groups generally exhibit lower binding affinities. oup.com

Chlorine Substitution Pattern: The arrangement of chlorine atoms on the biphenyl structure significantly influences the molecule's conformation and its ability to fit into the ligand-binding pocket of the estrogen receptor. nih.gov

Ortho-chlorine substitution can force the two phenyl rings to adopt a non-planar (perpendicular) conformation. This increased rigidity can create a more steroid-like structure, which in some cases enhances estrogen receptor binding affinity. oup.com

Conversely, extensive chlorination, particularly on the phenolic ring adjacent to the hydroxyl group (e.g., 3,5-dichloro substitution), has been shown to markedly decrease estrogenic activity. nih.gov

Research using various in vitro assays, such as competitive ligand-binding assays and estrogen-responsive reporter gene assays in human breast cancer cells (MCF-7), has been employed to characterize the estrogenic or antiestrogenic activity of numerous OH-PCBs. nih.govnih.gov For instance, studies on other tetrachlorobiphenylols have demonstrated a wide range of estrogenic potencies. nih.gov The production of vitellogenin, an egg yolk precursor protein, in fish is another common in vivo marker used to assess the estrogenic effects of these compounds. nih.gov

Beyond direct receptor binding, some OH-PCBs can exert indirect estrogenic effects. They have been identified as potent inhibitors of human estrogen sulfotransferase (SULT1E1). nih.govcollectionscanada.gc.ca This enzyme is responsible for the sulfation and subsequent inactivation and excretion of estrogens. By inhibiting SULT1E1, these metabolites can increase the bioavailability of endogenous estrogens, leading to an enhanced estrogenic response in target tissues. nih.govcollectionscanada.gc.ca

The following table summarizes the general structure-activity relationships for the estrogenic activity of hydroxylated PCBs based on research findings.

| Structural Feature | Influence on Estrogenic Activity | Reference |

| Hydroxyl Group Position | ||

| para-Hydroxyl Group | Generally increases binding affinity and estrogenic activity. | oup.comoup.com |

| meta- or ortho-Hydroxyl Group | Generally results in lower binding affinity compared to para-hydroxylated counterparts. | oup.com |

| Chlorine Substitution | ||

| ortho-Chlorine(s) | Can induce a rigid, non-planar conformation, which may enhance ER binding. | oup.com |

| 3,5-Dichloro Substitution on Phenolic Ring | Markedly decreases estrogenic activity. | nih.gov |

| High Degree of Chlorination | Can reduce estrogenic activity. | nih.gov |

Given these principles, the potential metabolites of 2,4,4',5-tetrachlorobiphenyl, such as 3-hydroxy-2,4,4',5-tetrachlorobiphenyl and 6-hydroxy-2,4,4',5-tetrachlorobiphenyl, which would have meta and ortho hydroxyl groups respectively, are predicted to have weak estrogenic activity compared to para-hydroxylated congeners. However, their full endocrine-disrupting profile would also depend on their potential to inhibit estrogen-metabolizing enzymes and the biological activity of any subsequent metabolites.

Advanced Analytical Methodologies for 2,4,4 ,5 Tetrachlorobiphenyl Research

Optimized Extraction and Sample Preparation Techniques for Diverse Environmental Matrices

The initial and critical step in the analysis of 2,4,4',5-tetrachlorobiphenyl is its effective extraction from complex environmental matrices such as water, soil, sediment, and biological tissues. The choice of extraction method is dictated by the sample type and the required detection limits.

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): A traditional method often used for water samples, where the sample is partitioned with an immiscible organic solvent to extract the PCBs. nih.gov

Soxhlet Extraction: A classic and robust technique, particularly for solid samples like soil and sediment, involving continuous extraction with a solvent. cdc.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption compared to traditional methods. It is suitable for solid and semi-solid samples.

Solid-Phase Extraction (SPE): A versatile technique applicable to water samples and sample extracts requiring cleanup. cdc.gov It involves passing the sample through a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent. cdc.gov Weak anion exchange (WAX) cartridges are often utilized in this process. waters.com

Following extraction, a cleanup step is almost always necessary to remove co-extracted interfering compounds that could affect the subsequent chromatographic analysis. cdc.gov This is often achieved using adsorption chromatography with materials like silica (B1680970) gel, Florisil, or activated carbon. cdc.gov For instance, a Carbopack-C/Florisil column can be used for chromatographic fractionation. nih.gov

A summary of extraction techniques for different matrices is presented below:

| Matrix | Extraction Technique | Key Considerations |

| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | SPE is often preferred for its efficiency and lower solvent usage. cdc.govepa.gov |

| Soil/Sediment | Soxhlet Extraction, Pressurized Liquid Extraction (PLE), Sonication | PLE offers faster extraction times and reduced solvent volume. thermofisher.com |

| Tissues | Soxhlet Extraction, Pressurized Liquid Extraction (PLE) | Requires significant cleanup to remove lipids. cdc.govthermofisher.com |

Advanced Chromatographic Separation Techniques

Due to the existence of 209 different PCB congeners, high-resolution chromatographic separation is essential to accurately identify and quantify 2,4,4',5-tetrachlorobiphenyl without interference from other co-eluting congeners. epa.gov

High-Resolution Gas Chromatography (HRGC), utilizing capillary columns, is the cornerstone for the separation of PCB congeners. epa.govunc.edu These columns, typically 30 to 60 meters in length with narrow internal diameters, provide the high theoretical plate counts necessary for resolving complex mixtures. waters.com

Commonly used stationary phases for PCB analysis include non-polar phases like DB-5 or semi-polar phases. waters.com The selection of the column and the temperature programming of the GC oven are optimized to achieve the best possible separation of 2,4,4',5-tetrachlorobiphenyl from other tetrachlorobiphenyl isomers and other PCB congeners present in the sample. researchgate.net For example, a TRACE™ TR-PCB column has been tested for the chromatographic separation of critical PCB pairs. thermofisher.com

For exceptionally complex samples where co-elution remains a problem even with HRGC, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a significant enhancement in separation power. In GCxGC, the effluent from a primary GC column is subjected to a second, different, and much faster separation on a secondary column. This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the resolution of congeners that would otherwise overlap. This technique is particularly valuable for the detailed analysis of complex congener patterns in environmental and biological samples.

Sophisticated Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) coupled with gas chromatography is the definitive technique for the identification and quantification of 2,4,4',5-tetrachlorobiphenyl. epa.gov

Electron Impact Mass Spectrometry (EIMS) is a widely used ionization technique for the identification of PCBs. epa.gov In the EI source, sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. The resulting mass spectrum, with its specific pattern of molecular and fragment ions, serves as a fingerprint for 2,4,4',5-tetrachlorobiphenyl, allowing for its unambiguous identification. researchgate.netresearchgate.net The molecular ion cluster for a tetrachlorobiphenyl will exhibit a distinctive isotopic pattern due to the presence of four chlorine atoms.

For the detection of ultra-trace levels of 2,4,4',5-tetrachlorobiphenyl, Triple Quadrupole Mass Spectrometry (MS/MS) offers exceptional sensitivity and selectivity. thermofisher.comgcms.cz This technique, often operated in the Selected Reaction Monitoring (SRM) mode, provides a higher degree of certainty in quantification, especially in complex matrices. thermofisher.com

The process involves:

Q1 (First Quadrupole): Selects the molecular ion of 2,4,4',5-tetrachlorobiphenyl.

q2 (Collision Cell): The selected ion is fragmented through collision with an inert gas.

Q3 (Third Quadrupole): A specific fragment ion characteristic of 2,4,4',5-tetrachlorobiphenyl is selected and detected.

This two-stage mass filtering process significantly reduces background noise and matrix interferences, enabling detection and quantification at very low concentrations. wur.nl Recent advancements in GC-MS/MS are leading to its consideration as a reliable alternative to high-resolution mass spectrometry for PCB analysis. thermofisher.comsepscience.com

A comparison of the mass spectrometric techniques is provided below:

| Technique | Primary Use | Advantages | Limitations |

| EIMS | Identification and Quantification | Robust, provides characteristic fragmentation patterns for identification. epa.govresearchgate.net | Can have limitations in sensitivity and selectivity in complex matrices compared to MS/MS. nih.gov |

| MS/MS (Triple Quadrupole) | Ultra-trace Quantification | High sensitivity, high selectivity, reduced matrix interference. thermofisher.comwur.nl | Requires method development for specific precursor-product ion transitions. |

Isotope Dilution Mass Spectrometry for Enhanced Accuracy and Precision

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique for the precise quantification of 2,4,4',5-Tetrachlorobiphenyl, ensuring high accuracy and precision in research findings. youtube.comosti.gov This method's robustness stems from its use of an isotopically labeled version of the target analyte as an internal standard, often referred to as a "spike." youtube.comosti.gov For the analysis of 2,4,4',5-Tetrachlorobiphenyl, a known quantity of a carbon-13 (¹³C) labeled 2,4,4',5-Tetrachlorobiphenyl is added to the sample at the earliest stage of preparation. epa.gov

This ¹³C-labeled standard is chemically identical to the native (¹²C) 2,4,4',5-Tetrachlorobiphenyl and therefore exhibits the same behavior during extraction, cleanup, and chromatographic separation. youtube.comosti.gov Any loss of the analyte during the sample preparation process will be accompanied by a proportional loss of the isotopic standard. youtube.com

The analysis is typically performed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). nih.gov The mass spectrometer distinguishes between the native and the labeled congener based on their mass difference. osti.gov Quantification is then based on the measured ratio of the native analyte to the isotopically labeled standard, rather than on the absolute signal intensity of the native analyte. youtube.com This ratio remains constant even if analyte is lost during processing, which corrects for potential procedural errors and matrix effects, thereby significantly enhancing the accuracy and precision of the final concentration measurement. youtube.comnih.gov

Studies employing IDMS for the analysis of polychlorinated biphenyls (PCBs) have demonstrated excellent results. For instance, multiple laboratories analyzing special PCB standards using an isotope dilution method with HRGC-HRMS reported average relative response factors (RRFs) of 0.979 with a low relative standard deviation (RSD) of 3.86%, showcasing the method's high precision and inter-laboratory reproducibility. nih.gov The use of up to 35 ¹³C-labeled congeners as quantification standards in comprehensive PCB analysis further underscores the power of this technique. youtube.com

| Parameter | Value | Significance |

| Technique | Isotope Dilution Mass Spectrometry (IDMS) | Considered a definitive method for its high accuracy. youtube.com |

| Internal Standard | ¹³C-labeled 2,4,4',5-Tetrachlorobiphenyl | Chemically identical to the analyte, corrects for sample loss. osti.govepa.gov |

| Instrumentation | High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) | Separates congeners and distinguishes between native and labeled isotopes. nih.govyoutube.com |

| Quantification Basis | Ratio of native to labeled analyte | Minimizes errors from sample preparation and matrix effects. youtube.com |

| Reported Precision | 3.86% Relative Standard Deviation | Demonstrates high reproducibility in multi-laboratory studies of PCBs. nih.gov |

Development and Validation of Congener-Specific Analytical Methods for Environmental Monitoring

The environmental monitoring of PCBs necessitates analytical methods that can accurately identify and quantify individual congeners like 2,4,4',5-Tetrachlorobiphenyl. This is crucial because the toxicity and environmental fate of PCBs vary significantly among the 209 possible congeners. pjoes.comags.org.uk Consequently, substantial research has focused on the development and validation of congener-specific analytical methods. pjoes.comnih.gov

The development of these methods involves a multi-step process that begins with sample collection and extraction, followed by cleanup and instrumental analysis. cdc.gov Gas chromatography (GC) with either an electron capture detector (ECD) or a mass spectrometer (MS) is the cornerstone of congener-specific analysis. cdc.govnih.gov High-resolution capillary GC columns are indispensable for separating the complex mixture of congeners that are often present in environmental samples. cdc.gov

Method validation is a critical component that ensures the reliability, accuracy, and precision of the analytical data. pjoes.comnih.gov This process involves several key stages:

Extraction and Cleanup: Techniques such as Soxhlet extraction, solid-phase extraction (SPE), and gel permeation chromatography are optimized to efficiently isolate PCBs from complex matrices like sediment, soil, and biological tissues while removing interfering compounds. pjoes.comcdc.gov

Instrumental Analysis: The GC-MS or GC-ECD conditions are optimized to achieve the best possible separation of 2,4,4',5-Tetrachlorobiphenyl from other co-eluting congeners. pjoes.com For MS detection, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity. cdc.gov

Performance Verification: The method's performance is rigorously tested by evaluating several parameters. The validation of a method for determining 15 different PCB congeners in sediment, for example, established key performance metrics. pjoes.com

Table of Validation Parameters for a Congener-Specific PCB Method in Sediment

| Parameter | Result Range | Description |

|---|---|---|

| Linear Range | 2 to 350 ng/mL | The concentration range over which the instrument response is proportional to the analyte amount. pjoes.com |

| Repeatability (Peak Height) | 3.8% to 6.5% | The precision of the measurement from five replicate analyses of a standard mixture. pjoes.com |

| Limit of Detection (LOD) | 0.4 to 0.8 ng/mL | The lowest concentration of an analyte that can be reliably detected. pjoes.com |

| Limit of Quantification (LOQ) | 1.3 to 2.7 ng/mL | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. pjoes.com |

| Method Detection Limit (MDL) | 0.06 to 0.12 ng/g dw | The minimum measured concentration of a substance in sediment that can be reported with 99% confidence. pjoes.com |

| Method Quantification Limit (MQL) | 0.2 to 0.4 ng/g dw | The minimum concentration in sediment that can be quantified reliably. pjoes.com |

Source: Szyrwińska & Lulek, 2006. pjoes.com

Furthermore, the quality of these methods is often verified through the analysis of certified reference materials (CRMs) and participation in interlaboratory comparison exercises. pjoes.com The U.S. Environmental Protection Agency (EPA) has also promulgated specific methods, such as Method 1628, which uses GC/MS with isotope dilution to determine all 209 PCB congeners in various environmental matrices, providing a standardized and validated approach for comprehensive environmental monitoring. epa.gov

Environmental Remediation and Management Strategies for 2,4,4 ,5 Tetrachlorobiphenyl

Bioremediation Approaches and Efficacy

Bioremediation utilizes living organisms, primarily microorganisms and plants, to degrade or detoxify hazardous substances. For PCBs, this approach is considered a cost-effective and environmentally sound alternative to traditional physicochemical methods. The efficacy of bioremediation is largely dependent on the degree of chlorine substitution on the biphenyl (B1667301) rings, with less chlorinated congeners generally being more susceptible to aerobic degradation. nih.govwikipedia.org A common strategy involves a two-stage process: anaerobic bacteria first remove chlorine atoms from highly chlorinated PCBs, making them more amenable to subsequent degradation by aerobic microorganisms. wikipedia.orgnih.govnih.gov

Biostimulation of Native Microbial Populations for Enhanced Degradation

Biostimulation aims to enhance the activity of indigenous pollutant-degrading microorganisms by adding nutrients, electron acceptors, or other growth-limiting substances. This approach has shown considerable promise for PCB remediation. nih.gov Strategies often focus on stimulating the native microbial populations that are already adapted to the contaminated environment.

One effective biostimulation technique is the addition of compounds that induce the expression of PCB-degrading genes. Biphenyl, the basic structure of all PCB congeners, is a frequently used inducer. acs.org Another approach, known as "halopriming," involves adding halogenated aromatic compounds to increase the population of dehalogenating microbes responsible for the initial anaerobic degradation step. frontiersin.org Furthermore, creating anaerobic conditions by flooding the soil can activate native anaerobic organisms to dechlorinate highly chlorinated PCBs. nih.gov

Plants can also play a crucial role in biostimulation. Through a process called rhizoremediation, plant roots release phytochemicals and organic acids that can serve as growth factors for pollutant-degrading bacteria in the surrounding soil (the rhizosphere). clu-in.orgfrontiersin.org

Phytoremediation Technologies for Contaminated Soil and Sediment

Phytoremediation is an emerging technology that uses plants to remove, degrade, or contain environmental contaminants. k-state.eduepa.gov It is a cost-effective and aesthetically pleasing approach for large areas of low-to-moderate contamination. The mechanisms of phytoremediation for PCBs are multifaceted and include:

Phytoextraction: The uptake of PCBs from the soil and their accumulation in plant tissues. k-state.eduepa.gov

Phytotransformation: The degradation of PCBs within plant tissues by plant enzymes. k-state.eduepa.gov

Rhizoremediation: The stimulation of microbial degradation in the rhizosphere, as plant roots create a favorable environment for PCB-degrading microbes. frontiersin.orgk-state.eduepa.gov

The effectiveness of phytoremediation is highly dependent on the plant species. acs.org Studies have shown that certain plants can significantly enhance PCB degradation by improving soil aeration, facilitating the infiltration of amendments, and enriching the microbial community. nih.gov For example, research on felt-leaf willow (Salix alaxensis) demonstrated that its presence led to a greater loss of certain PCB congeners and reduced soil toxicity compared to controls. clu-in.org Similarly, laboratory experiments with cell cultures from various plants, including rose (Rosa spp.) and lettuce (Lactuca sativa), have confirmed the ability of plant cells to metabolize tetrachlorobiphenyls. epa.gov

Table 2: Plant Species Studied for PCB Phytoremediation

| Plant Species | Common Name | Key Finding | Mechanism(s) | Reference(s) |

|---|---|---|---|---|

| Salix alaxensis | Felt-leaf Willow | Showed greater loss of PCBs compared to spruce or controls; reduced soil toxicity. | Rhizoremediation | clu-in.org |

| Picea glauca | White Spruce | Assessed for its ability to promote microbial biodegradation of PCBs. | Rhizoremediation | clu-in.org |

| Brassica nigra | Black Mustard | Vegetation with this species significantly enhanced PCB degradation compared to non-planted controls. | Rhizoremediation | nih.gov |

| Rosa spp. | Rose | Cell cultures demonstrated the ability to metabolize 3,3',4,4'-tetrachlorobiphenyl (B1197948). | Phytotransformation | epa.gov |

Advanced Chemical and Physical Treatment Technologies (Research Applications)

While bioremediation offers a sustainable approach, its speed can be a limitation. For more rapid or aggressive treatment, various advanced chemical and physical technologies are being researched and applied. These methods often involve the chemical transformation of the PCB molecule into less harmful substances.

Supercritical Water Oxidation (SCWO): This process uses water above its thermodynamic critical point (374 °C, 221 bar) as a solvent. epa.govwikipedia.org In this state, organic compounds like PCBs and oxidizers like oxygen become completely miscible, leading to rapid and complete oxidation into carbon dioxide, water, and hydrochloric acid. k-state.eduepa.gov Research has shown that SCWO can achieve over 99.9% destruction of PCBs in seconds, though it can also lead to the formation of toxic byproducts like PCDFs if not carefully controlled. k-state.eduosti.gov

Catalytic Hydrodechlorination (HDC): HDC involves reacting PCBs with a hydrogen source in the presence of a metal catalyst (e.g., palladium, nickel-molybdenum) to replace chlorine atoms with hydrogen atoms, yielding biphenyl and hydrochloric acid. acs.orgnih.gov This method has proven effective even under mild temperatures and atmospheric pressure, achieving near 100% dechlorination of some congeners within hours. nih.govtandfonline.com

Mechanochemical Destruction (MCD): This physical method uses high-energy ball milling to induce chemical reactions. nih.gov Co-grinding contaminated soil with reactive agents can destroy the hydrocarbon structure of PCBs. Studies have reported over 96% destruction of PCBs in soil after just four hours of milling. nih.gov

Fe-based Reductive Dechlorination: This chemical reduction method often employs nanoscale zero-valent iron (nZVI) particles. frontiersin.org Due to their large surface area and high reactivity, nZVI particles can effectively dechlorinate PCBs. frontiersin.org Bimetallic nanoparticles, such as iron/nickel (Fe/Ni), have shown even higher efficiency, with up to 97% reduction of a tetrachlorobiphenyl congener (PCB28) in spiked sand. nih.gov

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals, to oxidize contaminants. nih.gov Common AOPs for PCB remediation include Fenton's reagent (hydrogen peroxide and an iron catalyst) and persulfate oxidation. These methods can achieve high removal efficiencies (77-99%) and are particularly effective when integrated with other technologies. nih.gov

Ultrasonic Radiation: This technology, sometimes called sonolysis, uses acoustic cavitation—the formation and collapse of microscopic bubbles—to create localized hot spots with extreme temperatures and pressures. frontiersin.orgresearchgate.net These conditions break down chemical bonds and can degrade PCBs. The efficiency can be enhanced in an ultrasound-assisted chemical process (UACP) by adding radical initiators. researchgate.net Ultrasound can also be used as a pre-treatment to enhance soil washing with solvents, achieving over 90% desorption of PCB congeners. nih.gov

Integrated Remediation Strategies for Complex Contaminated Sites

No single technology is universally optimal for all PCB-contaminated sites. The complexity of real-world contamination, which often involves a mixture of congeners and other pollutants in varied geological matrices, necessitates integrated remediation strategies. cdnsciencepub.com These approaches combine multiple technologies to leverage their respective strengths and create a more effective, efficient, and sustainable cleanup solution.

A prominent integrated strategy is the sequential application of anaerobic and aerobic bioremediation. nih.govnih.gov Anaerobic microbes first dechlorinate the highly chlorinated, more toxic PCBs into lighter congeners. These products are then more readily mineralized by aerobic bacteria. nih.govclu-in.org

Combining physicochemical and biological treatments is another powerful approach. For example, a short mechanochemical pretreatment can increase the bioavailability of PCBs, making them more accessible for subsequent degradation by microorganisms like Burkholderia xenovorans. poliba.it Similarly, electrokinetic remediation, which uses a low-level electric current to move contaminants in soil, can be coupled with bioremediation or the injection of reactive nanoparticles (like nZVI) to enhance cleanup. rsc.orgresearchgate.net Another example is the combination of a chemical reduction step using Fe/Ni nanoparticles followed by a chemical oxidation step using persulfate. nih.gov

Phytoremediation is also frequently integrated with other methods. The synergistic relationship between plants and microbes in the rhizosphere (rhizoremediation) is a prime example of a naturally integrated system. cdnsciencepub.com This can be further enhanced by bioaugmenting the soil with specific PCB-degrading bacteria or biostimulating the indigenous populations. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Other Names / Abbreviation |

|---|---|---|

| 2,4,4',5-Tetrachlorobiphenyl | 1,2,4-trichloro-5-(4-chlorophenyl)benzene | PCB 74 |

| 2,3,5,6-Tetrachlorobiphenyl (B164875) | 1,2,3,5-tetrachloro-6-phenylbenzene | PCB 65 |

| 3,3',4,4'-Tetrachlorobiphenyl | 3,3',4,4'-tetrachloro-1,1'-biphenyl | PCB 77 |

| 2,4,4'-Trichlorobiphenyl | 2,4,4'-trichloro-1,1'-biphenyl | PCB 28 |

| 4,4'-Dichlorobiphenyl | 4,4'-dichloro-1,1'-biphenyl | DCB |

| Biphenyl | 1,1'-biphenyl | Diphenyl |

| Biphenyl | 1,1'-biphenyl | Diphenyl |

| 2-Chlorobenzoate | 2-chlorobenzoic acid | 2-CBA |

| 4-Chlorobenzoic acid | 4-chlorobenzoic acid | - |

| 4-Chlorobenzyl alcohol | (4-chlorophenyl)methanol | - |

| 2,4,6-Trinitrotoluene | 2-methyl-1,3,5-trinitrobenzene | TNT |

| Hydrogen Peroxide | Dihydrogen dioxide | H₂O₂ |

| Persulfate | Peroxydisulfate | S₂O₈²⁻ |

| Nanoscale Zero-Valent Iron | - | nZVI |

| Iron/Nickel nanoparticles | - | Fe/Ni |

| Biphenyl | 1,1'-biphenyl | Diphenyl |

| 2-Chlorobenzoate | 2-chlorobenzoic acid | 2-CBA |

| 4-Chlorobenzoic acid | 4-chlorobenzoic acid | - |

| 4-Chlorobenzyl alcohol | (4-chlorophenyl)methanol | - |

| 2,4,6-Trinitrotoluene | 2-methyl-1,3,5-trinitrobenzene | TNT |

| Hydrogen Peroxide | Dihydrogen dioxide | H₂O₂ |

| Persulfate | Peroxydisulfate | S₂O₈²⁻ |

| Nanoscale Zero-Valent Iron | - | nZVI |

Future Research Directions and Identified Knowledge Gaps for 2,4,4 ,5 Tetrachlorobiphenyl

Elucidation of Novel and Understudied Degradation Pathways

The biodegradation of PCBs is a slow process, and for higher chlorinated congeners like 2,4,4',5-tetrachlorobiphenyl, mineralization is often negligible. nih.gov While the white-rot fungus Phanerochaete chrysosporium has shown the ability to degrade some PCB congeners, its effectiveness against tetrachlorobiphenyls is limited. nih.govnih.gov The primary degradation pathway for many PCBs involves hydroxylation to form hydroxylated PCBs (OH-PCBs), which can then be further transformed. nih.gov However, the complete fungal degradation pathway for PCBs has not been fully elucidated, and it is known that different fungal strains may employ varied metabolic routes. nih.govnih.gov

Future research should focus on:

Identifying novel microbial strains: Isolating and characterizing new fungal and bacterial species with the potential to degrade 2,4,4',5-tetrachlorobiphenyl is a priority. nih.gov Mitosporic fungi, for instance, have been less studied than ligninolytic fungi for PCB degradation but have shown promise. nih.gov

Investigating enzymatic mechanisms: A deeper understanding of the enzymes involved, such as laccases, peroxidases, mono-oxygenases, and dioxygenases, is needed. nih.govnih.gov In vitro experiments can help determine the specific roles and efficiencies of these enzymes in the degradation of PCB 72. nih.gov

Characterizing metabolic intermediates: Identifying the full range of metabolites produced during the degradation of 2,4,4',5-tetrachlorobiphenyl is essential to assess the potential for the formation of more toxic byproducts. nih.gov For example, the transformation of OH-PCBs can lead to the formation of dimers. nih.gov

Exploring abiotic degradation: Advanced oxidation processes and other abiotic methods for breaking down this persistent compound warrant further investigation.

Table 1: Fungi with Potential for PCB Degradation

| Fungal Species | Key Enzymes/Pathways | Reference |

| Phanerochaete chrysosporium | Ligninolytic enzymes | nih.govnih.govnih.gov |

| Trametes versicolor | Laccase | nih.govnih.gov |

| Pleurotus ostreatus | Ligninolytic enzymes | nih.gov |

| Irpex lacteus | Manganese peroxidase (MnP) | nih.gov |

| Paecilomyces lilacinus | Monohydroxylation | nih.gov |

| Trichosporon mucoides | Monohydroxylation | nih.gov |

| Penicillium chrysogenum | High degradation potential for multiple PCB congeners | nih.gov |

| Scedosporium apiospermum | High biodegradation yields for multiple PCB congeners | nih.gov |

Refinement of Predictive Models for Bioavailability and Bioaccumulation

Predicting the bioavailability and bioaccumulation of 2,4,4',5-tetrachlorobiphenyl in organisms is critical for assessing ecological risk. cyf-kr.edu.pl Current models for aquatic food webs and fish bioaccumulation consider factors such as the chemical's properties (e.g., n-octanol/water partition coefficient, Kow), organism physiology, and environmental conditions. cyf-kr.edu.plresearchgate.netnih.gov However, the accuracy of these models needs improvement.

Key areas for future research include:

Improving parameter estimation: There is a need for more accurate estimates of key parameters in bioaccumulation models, such as blood-water partitioning and the chemical's volume of distribution in fish. nih.gov

Validating in vitro vs. in vivo data: Studies have shown a lack of correlation between in vitro tests, like the physiologically based extraction test (PBET), and in vivo bioavailability for PCBs in soil, suggesting that in vitro methods may underestimate bioavailability. nih.gov Further research is needed to develop in vitro assays that better mimic in vivo conditions.

Understanding the role of the soil matrix: The properties of soil, such as organic carbon content and clay content, can significantly influence the bioavailability of PCBs. nih.gov More research is needed to quantify these effects for 2,4,4',5-tetrachlorobiphenyl.

Considering seasonal variations: Factors like water temperature can influence the elimination of PCBs in fish, leading to seasonal variations in body burdens. nih.gov Predictive models should incorporate such temporal dynamics.

Understanding of Co-Contamination Effects and Mixture Interactions

In the environment, 2,4,4',5-tetrachlorobiphenyl rarely exists in isolation. It is often found in complex mixtures with other PCBs, persistent organic pollutants (POPs), and heavy metals. frontiersin.orgnih.gov These co-contaminants can interact, leading to additive or synergistic toxic effects that are not predictable from single-compound studies. frontiersin.org

Future research directions should include:

Investigating synergistic toxicity: Studies are needed to determine the combined toxic effects of 2,4,4',5-tetrachlorobiphenyl and other common co-contaminants, such as heavy metals (e.g., cadmium) and pesticides (e.g., cypermethrin), on various organisms and ecosystem functions. frontiersin.org

Assessing impacts on microbial communities: Co-contamination can alter soil microbial communities, which play a crucial role in nutrient cycling and the degradation of pollutants. frontiersin.org The specific effects of PCB 72 in mixtures on these communities are largely unknown.

Elucidating mechanisms of interaction: Research should focus on the molecular and physiological mechanisms underlying the interactive effects of co-contaminants. For example, exposure to one compound may alter the uptake, metabolism, or toxicity of another.

Development of Advanced Methodologies for Environmental Monitoring and Risk Assessment

Accurate and efficient monitoring of 2,4,4',5-tetrachlorobiphenyl in various environmental matrices is essential for risk assessment and management. While traditional methods like gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) are well-established, there is a need for more advanced and field-deployable techniques. researchgate.netnih.govcdc.gov

Future research should focus on the development and application of: